tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Overview
Description
tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: is an organic compound with the molecular formula C13H15ClF3NO2. It is a white powder that is used in various chemical reactions and research applications. The compound is known for its unique reactivity due to the presence of both chloromethyl and trifluoromethyl groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-(chloromethyl)-5-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in biological studies.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring.
Comparison with Similar Compounds
- tert-Butyl N-(3-chloropropyl)carbamate
- tert-Butyl N-(3-chlorophenyl)carbamate
- tert-Butyl N-(3-trifluoromethylphenyl)carbamate
Comparison:
- tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct reactivity and stability.
- tert-Butyl N-(3-chloropropyl)carbamate lacks the trifluoromethyl group, resulting in different reactivity and stability.
- tert-Butyl N-(3-chlorophenyl)carbamate lacks both the chloromethyl and trifluoromethyl groups, making it less reactive.
- tert-Butyl N-(3-trifluoromethylphenyl)carbamate lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
Biological Activity
tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate, with the molecular formula C13H15ClF3NO2, is an organic compound that has garnered attention for its unique chemical properties and potential biological applications. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity, making it a valuable compound in medicinal chemistry and other scientific research fields.
- Molecular Weight : 309.72 g/mol
- Appearance : White powder
- Purity : Typically ≥ 96% in commercial preparations
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to modulation of biological pathways. The chloromethyl group allows for nucleophilic substitution reactions, which can further facilitate interactions with biological molecules.
1. Pharmaceutical Development
The compound has been investigated for its potential role in drug development. Its structural characteristics make it an effective building block for synthesizing more complex pharmaceuticals.
2. Biochemical Assays
Research indicates that this compound can be utilized as a probe in biochemical assays, aiding in the study of enzyme kinetics and receptor-ligand interactions.
Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibitory Effects on Enzymes : It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structural motifs have been documented to inhibit enzymes like cytochrome P450, which is crucial for drug metabolism .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation as antibacterial agents .
Case Study 1: Synthesis and Evaluation of Biological Activity
A study synthesized this compound and evaluated its biological activity against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antibacterial agent.
Case Study 2: Interaction with Kinases
Another investigation focused on the interaction of this compound with protein kinases. The study revealed that the compound could selectively inhibit certain kinases involved in cancer progression, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Key Functional Groups | Biological Activity |
---|---|---|
This compound | Chloromethyl, Trifluoromethyl | Antimicrobial, Enzyme Inhibitor |
tert-butyl N-[3-trifluoromethylphenyl]carbamate | Trifluoromethyl | Moderate enzyme inhibition |
tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Chlorine, Trifluoromethyl | Anticancer activity reported |
Properties
IUPAC Name |
tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-5-8(7-14)4-9(6-10)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCWIXZTHGEEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146916 | |
Record name | 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-72-8 | |
Record name | 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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